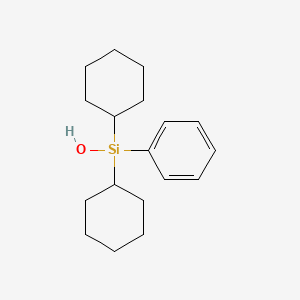

Silanol, dicyclohexylphenyl-

Description

The exact mass of the compound Silanol, dicyclohexylphenyl- is 288.190942047 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silanol, dicyclohexylphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanol, dicyclohexylphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-hydroxy-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSNBUNMDXJMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60780033 | |

| Record name | Dicyclohexyl(phenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-17-0 | |

| Record name | 1,1-Dicyclohexyl-1-phenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl(phenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dicyclohexylphenylsilanol: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of dicyclohexylphenylsilanol, a tri-substituted organosilanol of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge of silanols, provides estimated physicochemical properties based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the potential of sterically hindered silanols as building blocks for novel chemical entities.

Introduction: The Emerging Role of Sterically Hindered Silanols

Organosilanols, compounds containing a hydroxyl group bonded to a silicon atom, have garnered increasing attention in the field of drug discovery and materials science.[1] The silicon-hydroxyl moiety (Si-OH) offers a unique combination of properties, including increased acidity and hydrogen bonding capability compared to its carbon analogue, the carbinol.[1] These characteristics can be strategically exploited to enhance the biological activity and pharmacokinetic profiles of therapeutic agents.

Dicyclohexylphenylsilanol, with its bulky dicyclohexyl and phenyl substituents, represents a class of sterically hindered silanols. The steric bulk provided by the cyclohexyl groups can impart significant kinetic stability to the silanol, preventing self-condensation to form siloxanes, a common reactivity pathway for less hindered silanols. This stability, coupled with the electronic effects of the phenyl group, makes dicyclohexylphenylsilanol an intriguing scaffold for the design of novel molecules with tailored properties.

This guide will delve into the predicted physical and chemical characteristics of dicyclohexylphenylsilanol, provide a plausible synthetic route and detailed characterization methodologies, and explore its potential applications, particularly within the realm of drug development.

Physicochemical Properties: An Estimation Based on Analogs

Precise experimental data for dicyclohexylphenylsilanol is not readily found in commercial or academic databases. However, by examining closely related and well-characterized compounds such as triphenylsilanol, we can extrapolate and provide estimated properties. These estimations serve as a valuable starting point for experimental design and handling.

| Property | Estimated Value/Characteristic | Basis for Estimation and Key Considerations |

| Molecular Formula | C₁₈H₂₈OSi | Based on the chemical structure. |

| Molecular Weight | 288.50 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Triphenylsilanol is a white solid.[2] The presence of cyclohexyl groups is unlikely to impart color. |

| Melting Point | 130-160 °C | Triphenylsilanol has a melting point of 150-153 °C.[2] The flexible cyclohexyl groups might lead to a slightly lower or broader melting range compared to the rigid phenyl groups. |

| Boiling Point | > 350 °C | Triphenylsilanol has a boiling point of 389 °C.[2][3] The high molecular weight and polarity of the Si-OH bond suggest a high boiling point. |

| Solubility | Soluble in non-polar and moderately polar organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane). Insoluble in water. | The large hydrophobic hydrocarbon framework (two cyclohexyl and one phenyl group) will dominate, leading to good solubility in organic solvents. The polar Si-OH group is insufficient to confer significant water solubility. |

| pKa | ~10-11 | Silanols are generally more acidic than their corresponding alcohols. The electron-withdrawing nature of the phenyl group will increase acidity compared to trialkylsilanols. |

Chemical Properties and Reactivity

The chemical behavior of dicyclohexylphenylsilanol is primarily dictated by the Si-OH functional group and the steric hindrance imparted by the cyclohexyl and phenyl substituents.

-

Acidity and Hydrogen Bonding: The Si-OH proton is acidic and can be deprotonated by a suitable base to form a silanolate. This moiety is a potent nucleophile. The hydroxyl group is also a strong hydrogen bond donor and acceptor.

-

Condensation: While sterically hindered, under forcing conditions (e.g., strong acid or base, high temperatures), dicyclohexylphenylsilanol can undergo self-condensation to form the corresponding disiloxane (Dicyclohexylphenyl)₂O. The rate of this reaction is expected to be significantly slower than for less hindered silanols.

-

Derivatization: The hydroxyl group can be readily derivatized to form silyl ethers, silyl esters, and other functional groups, making it a versatile synthetic intermediate.

Synthesis and Characterization: A Proposed Workflow

A robust synthesis and characterization workflow is crucial for obtaining and verifying dicyclohexylphenylsilanol of high purity.

Proposed Synthetic Route

A common and effective method for the synthesis of tri-substituted silanols is the hydrolysis of the corresponding chlorosilane.

Caption: Proposed synthesis of dicyclohexylphenylsilanol.

Step-by-Step Protocol:

-

Grignard Reaction: To a solution of dichlorodicyclohexylsilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylmagnesium bromide (1.0 equivalent) in THF is added dropwise at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Hydrolysis: The crude chlorodicyclohexylphenylsilane is dissolved in a suitable solvent mixture (e.g., acetone/water) and a mild base (e.g., sodium bicarbonate) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Purification: The product is isolated by extraction with an organic solvent. The crude dicyclohexylphenylsilanol is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized dicyclohexylphenylsilanol.

Caption: Comprehensive characterization workflow for dicyclohexylphenylsilanol.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl protons: Signals in the aromatic region (~7.2-7.8 ppm).

-

Cyclohexyl protons: A complex series of multiplets in the aliphatic region (~1.0-2.0 ppm).

-

Si-OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. Can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Phenyl carbons: Signals in the aromatic region (~128-135 ppm).

-

Cyclohexyl carbons: Signals in the aliphatic region (~25-40 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Mass Spectrometry (MS):

-

The molecular ion peak ([M]⁺) should be observable.

-

Common fragmentation patterns would involve the loss of the hydroxyl group, the phenyl group, and one or both cyclohexyl groups.

-

Applications in Drug Development

The unique structural and electronic properties of dicyclohexylphenylsilanol make it a promising candidate for various applications in drug discovery and development.

-

As a Bioisostere: The silanol group can act as a bioisostere for a carbinol or a phenol group in a drug molecule. The enhanced acidity and hydrogen bonding capacity of the Si-OH group may lead to improved interactions with biological targets.[1]

-

As a Synthetic Intermediate: The reactivity of the Si-OH group allows for its use as a handle for further functionalization, enabling the synthesis of diverse libraries of compounds for screening.

-

Improving Physicochemical Properties: The incorporation of the bulky and lipophilic dicyclohexylphenylsilyl group can modulate the solubility, lipophilicity, and metabolic stability of a parent drug molecule.

-

Prodrug Strategies: The silanol can be functionalized as a silyl ether, which can be designed to be cleaved in vivo to release the active drug.

Safety and Handling

While a specific Safety Data Sheet (SDS) for dicyclohexylphenylsilanol is not available, general precautions for handling organosilanes and silanols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Dicyclohexylphenylsilanol is a sterically hindered organosilanol with significant potential as a building block in advanced chemical synthesis and drug discovery. Although specific experimental data for this compound remains scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous compounds. As research into silicon-based pharmacophores continues to expand, the exploration of unique scaffolds like dicyclohexylphenylsilanol will be crucial for the development of next-generation therapeutics.

References

- Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu, 35(5), 543–546.

-

Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. ResearchGate. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Triphenylsilanol. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). (B). Full scan mass spectra for Diclofenac precursor (293.023m/z) and... Retrieved February 4, 2026, from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved February 4, 2026, from [Link]

-

PubMed. (2014). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]

-

MDPI. (2020). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved February 4, 2026, from [Link]

-

PubMed. (2011). Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 4, 2026, from [Link]

-

MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved February 4, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2005). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved February 4, 2026, from [Link]

Sources

dicyclohexylphenylsilanol CAS number and nomenclature

This guide is structured as a technical monograph for researchers in organosilicon chemistry and medicinal chemistry. It prioritizes mechanistic insight, synthesis protocols, and the specific utility of sterically hindered silanols in drug design.

Steric Control in Organosilicon Scaffolds and Bioisosteric Applications

Executive Summary & Chemical Identity

Dicyclohexylphenylsilanol (Systematic Name: 1,1-dicyclohexyl-1-phenylsilanol) is a sterically congested organosilanol used primarily as a mechanistic probe in silicon chemistry and a lipophilic bioisostere in drug development. Unlike simple silanols (e.g., trimethylsilanol), which rapidly condense into siloxanes, dicyclohexylphenylsilanol exhibits remarkable resistance to self-condensation due to the steric bulk of the two cyclohexyl rings. This stability makes it an ideal candidate for "silicon-switch" strategies where a carbinol group (C-OH) is replaced by a silanol (Si-OH) to modulate metabolic stability and lipophilicity.

Chemical Identifiers

| Parameter | Detail |

| Systematic Name | 1,1-dicyclohexyl-1-phenylsilanol |

| Common Synonyms | Dicyclohexylphenylhydroxysilane; PhCy |

| Molecular Formula | C |

| Molecular Weight | 288.51 g/mol |

| CAS Number | Not widely indexed in commercial catalogs.[1] (See Precursor CAS below) |

| Precursor CAS | Dicyclohexylphenylchlorosilane : [Historical Ref: Kipping et al.] |

| Structural Class | Bulky Organosilanol; Silanediol Precursor |

Physicochemical Profile & Steric Stability

The utility of dicyclohexylphenylsilanol lies in its steric profile . The central silicon atom is shielded by one phenyl ring and two cyclohexyl rings.

The "Kipping Effect" (Steric Inhibition of Condensation)

Standard silanols undergo rapid self-condensation to form disiloxanes (

-

Mechanism: The bulky cyclohexyl groups prevent the nucleophilic attack required for the formation of the Si-O-Si bond.

-

Implication: This molecule can exist as a stable monomeric silanol in solution and solid state, mimicking the behavior of tertiary alcohols (carbinols) more closely than less hindered silanols.

Key Properties Table

| Property | Value / Observation | Source Context |

| Physical State | Viscous liquid or low-melting solid | High MW and H-bonding capability. |

| Boiling Point | ~145-146°C (at reduced pressure) | Historical data for hydroxy/hydride variants [1].[2] |

| Solubility | High (DCM, THF, Toluene); Low (Water) | Lipophilic cyclohexyl/phenyl domains. |

| Acidity (pKa) | ~10-11 | More acidic than corresponding carbinol (pKa ~16). |

| H-Bonding | Strong Hydrogen Bond Donor (HBD) | Si-OH is a stronger HBD than C-OH. |

Synthesis & Mechanistic Pathways

Since dicyclohexylphenylsilanol is rarely available commercially, in situ synthesis is the standard protocol. The most robust method involves the Grignard addition to a trichlorosilane followed by controlled hydrolysis.

Protocol: Grignard Formation and Hydrolysis

Reagents: Phenyltrichlorosilane (PhSiCl

Step 1: Formation of Chlorosilane Precursor

-

Critical Control Point: The addition of the second cyclohexyl group is rate-limiting due to steric hindrance. Long reflux times (12-24h) are required to ensure conversion from the mono-cyclohexyl intermediate.

Step 2: Hydrolysis to Silanol

-

Note: Unlike small chlorosilanes that hydrolyze violently, the bulky PhCy

SiCl hydrolyzes slowly. A weak base (NH

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis from phenyltrichlorosilane. The steric bulk of the cyclohexyl groups requires forcing conditions for the second substitution.

Applications in Drug Development (Silicon Bioisosteres)

Dicyclohexylphenylsilanol serves as a model for silicon-carbon switching . In medicinal chemistry, replacing a carbon center with silicon (C/Si exchange) alters the physicochemical properties without changing the overall shape of the drug.

Lipophilicity Modulation[3]

-

Mechanism: Silicon is larger and less electronegative than carbon. The Si-C bonds are longer, increasing the molecular volume and lipophilicity.

-

Application: If a drug candidate containing a dicyclohexylphenylmethanol moiety is too polar to cross the Blood-Brain Barrier (BBB), replacing the central Carbon with Silicon (forming the silanol) typically increases

, potentially improving membrane permeability.

Metabolic Stability (The "Silanol Effect")

-

Mechanism: The Si-OH group is slightly more acidic than C-OH, affecting hydrogen bonding with receptor pockets.

-

Metabolism: While C-OH groups are often targets for glucuronidation (Phase II metabolism), the steric bulk of the dicyclohexylphenylsilanol motif hinders the approach of UDP-glucuronosyltransferases (UGTs), potentially extending the half-life of the pharmacophore.

Comparison: Carbinol vs. Silanol

| Feature | Carbinol Analog (C-OH) | Silanol Analog (Si-OH) |

| Bond Length | C-C ~1.54 Å | Si-C ~1.87 Å (Larger Volume) |

| H-Bond Donor | Moderate | Stronger (Better H-bond network) |

| Acidity | pKa ~16 | pKa ~11 (Physiological relevance) |

| Metabolic Fate | Oxidation/Glucuronidation | Renal excretion / Phase II resistant |

Analytical Characterization

To validate the synthesis of dicyclohexylphenylsilanol, the following analytical signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: A sharp, intense band at 3600–3690 cm

indicates the free O-H stretch of the silanol. -

Differentiation: Absence of a broad band at 1000–1100 cm

(Si-O-Si) confirms that the molecule has not condensed into a disiloxane.

Nuclear Magnetic Resonance ( Si NMR)

-

Chemical Shift: The silicon nucleus in a silanol environment typically resonates between -2 and -10 ppm (relative to TMS).

-

Validation: A shift toward -20 ppm would indicate condensation to the disiloxane.

Mass Spectrometry

-

Ionization: ESI (Negative mode) or EI.

-

Pattern: Look for the molecular ion

or

References

-

Cusa, N. W., & Kipping, F. S. (1932). Organic derivatives of silicon.[2][3][4][5] Part XLVIII. Steric hindrance in the formation of silicon-oxygen bonds. Journal of the Chemical Society (Resumed), 2205-2210.

-

Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197.

-

Ramesh, R., & Reddy, D. S. (2018). Silicon-switch approach in drug discovery: from serendipity to rational design. Journal of Medicinal Chemistry, 61(9), 3779-3798.

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405.

Sources

reactivity and electrophilic substitution of dicyclohexylphenylsilanol

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of Dicyclohexylphenylsilanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Organosilanols, particularly aryl-substituted variants, represent a unique class of compounds whose reactivity in foundational organic reactions is of significant interest. This guide provides a detailed exploration of dicyclohexylphenylsilanol, a molecule characterized by the interplay of bulky aliphatic groups, a reactive hydroxyl moiety, and an aromatic system on a central silicon atom. We will dissect the underlying principles governing its behavior in electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. This document moves beyond simple procedural outlines to explain the causal mechanisms, predict reaction outcomes based on established principles of physical organic chemistry, and provide actionable experimental protocols for laboratory application.

Introduction: The Molecular Architecture of Dicyclohexylphenylsilanol

Dicyclohexylphenylsilanol, (C₆H₁₁)₂Si(OH)Ph, is an organosilicon compound that merges the steric bulk of two cyclohexyl rings with the electronic properties of phenyl and hydroxyl groups attached to a silicon atom. This unique structure imparts a fascinating blend of reactivity, making it a subject of interest for synthetic and materials chemistry.

The synthesis of dicyclohexylphenylsilanol is typically achieved through a nucleophilic substitution at the silicon center, most commonly via a Grignard reaction. Phenylmagnesium bromide is reacted with dicyclohexyldichlorosilane. The resulting chlorosilane is then subjected to controlled hydrolysis to yield the target silanol. The bulky cyclohexyl groups play a crucial role in sterically shielding the silicon atom, which can inhibit the common side-reaction of silanol self-condensation to form a disiloxane bridge (Si-O-Si).

The core of this molecule's reactivity in the context of this guide is the dicyclohexylhydroxysilyl group, [-Si(OH)(C₆H₁₁)₂]. Its influence on the adjacent phenyl ring is twofold:

-

Electronic Effect: The silicon atom is less electronegative than carbon, but the attached hydroxyl group is highly electronegative. This results in a significant inductive electron withdrawal (-I effect) through the Si-C bond, which tends to deactivate the aromatic ring towards electrophilic attack compared to benzene.

-

Steric Effect: The two cyclohexyl rings are exceptionally bulky, creating a sterically hindered environment, particularly around the ortho positions of the phenyl group.

Understanding these foundational properties is critical to predicting the molecule's behavior in electrophilic aromatic substitution reactions.

Synthetic Workflow: Preparation of Dicyclohexylphenylsilanol

The following diagram outlines a standard laboratory-scale synthesis.

Caption: General workflow for the synthesis of dicyclohexylphenylsilanol.

Core Principles of Reactivity in Electrophilic Aromatic Substitution (EAS)

The canonical mechanism for EAS involves the attack of an electrophile (E⁺) on the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] Aromaticity is then restored by the loss of a proton (or another group) from the site of attack.

The Dominance of Ipso-Substitution in Arylsilanes

A defining characteristic of arylsilanes in EAS is their propensity to undergo ipso-substitution.[2] This is a pathway where the electrophile attacks the carbon atom directly bonded to the silicon (the ipso-carbon), resulting in the displacement of the entire silyl group.[3]

The rationale for this high reactivity lies in the stabilization of the arenium ion intermediate. When the electrophile attacks the ipso-position, a positive charge develops on the ring, which is stabilized by the adjacent carbon-silicon bond. This phenomenon, known as the "beta-silicon effect," significantly lowers the activation energy for the ipso-attack pathway compared to attack at other positions.[3]

The simplest manifestation of this is protodesilylation , where a proton acts as the electrophile, cleaving the C-Si bond to regenerate benzene and a silyl cation equivalent.[4][5] This reaction is often a significant competitor in acid-catalyzed electrophilic substitutions.

Caption: Competing ipso vs. C-H substitution pathways.

The Directing Effect of the -Si(OH)Cy₂ Group

When considering C-H substitution, the regiochemical outcome is dictated by the electronic nature of the -Si(OH)Cy₂ substituent.

-

Deactivating Nature: The primary electronic influence is the strong inductive withdrawal from the hydroxyl group, relayed through the silicon atom. This pulls electron density from the phenyl ring, making it less nucleophilic and thus deactivating it towards EAS compared to benzene.

-

Regioselectivity (ortho, para vs. meta): Despite being deactivating, the silyl group is known to be an ortho, para-director . This is because the silicon atom can stabilize the positive charge in the arenium ion intermediate through hyperconjugation, particularly when the charge is on the ortho or para carbons. However, the immense steric bulk of the two cyclohexyl groups will almost completely preclude attack at the ortho positions.

Therefore, for any C-H substitution that does occur, the para-substituted product is the only significant isomer expected .

Analysis of Key Electrophilic Substitution Reactions

Based on the principles above, we can predict the outcomes for several key EAS reactions. The experimental conditions, particularly temperature and the nature of the electrophile, will be critical in determining the ratio of ipso to para substitution products.

Nitration

Nitration is typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺).[6]

-

Predicted Major Product (ipso-substitution): Nitrobenzene. The strong electrophilicity of NO₂⁺ will favor the kinetically rapid attack at the electron-rich ipso-carbon.

-

Predicted Minor Product (para-substitution): 1-(dicyclohexylhydroxysilyl)-4-nitrobenzene. This product would arise from the slower attack at the sterically accessible and electronically favored para-position.

Causality in Experimental Design: To favor the minor para-nitro product, one might employ milder nitrating agents (e.g., acetyl nitrate) at very low temperatures. This is because the activation energy for the para-attack is likely higher than for the ipso-attack; lower temperatures would favor the pathway with the higher barrier, assuming the pre-exponential factors are favorable. However, ipso-substitution is expected to remain dominant.

Halogenation

Halogenation with Br₂ or Cl₂ typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile.[7]

-

Predicted Major Product (ipso-substitution): Bromobenzene or Chlorobenzene. Similar to nitration, the attack of the polarized halogen-catalyst complex will preferentially occur at the ipso-position.

-

Predicted Minor Product (para-substitution): 1-Bromo-4-(dicyclohexylhydroxysilyl)benzene.

Causality in Experimental Design: The choice of solvent can influence selectivity. Less polar solvents can sometimes temper the reactivity of the electrophile, potentially increasing the proportion of C-H substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves an acyl chloride (RCOCl) or anhydride with a strong Lewis acid like AlCl₃.[8] This reaction introduces an acyl group onto the ring.

-

Predicted Outcome: This reaction is unlikely to proceed effectively . The -Si(OH)Cy₂ group is deactivating, and Friedel-Crafts reactions generally fail on strongly deactivated rings.[9] Furthermore, the Lewis acid catalyst (AlCl₃) can coordinate with the oxygen atom of the silanol's hydroxyl group, leading to complex formation and further deactivation or decomposition of the starting material. Any reaction that might occur would still face the competition between ipso-acylation and para-acylation.

Data & Experimental Protocols

While specific experimental data for dicyclohexylphenylsilanol is not widely published, we can construct reliable protocols based on well-established procedures for analogous arylsilanes.

Table 1: Synthesis of Dicyclohexylphenylsilanol

| Parameter | Value/Description | Rationale |

| Reactants | 1.0 eq. Phenylmagnesium bromide | Nucleophilic aryl source. |

| 1.0 eq. Dicyclohexyldichlorosilane | Electrophilic silicon source. | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent, ideal for Grignard reagents. |

| Temperature | 0 °C to reflux | Initial cooling to control exothermic reaction, followed by heating to ensure completion. |

| Workup | Saturated aq. NH₄Cl, then H₂O | Mildly acidic quench to destroy excess Grignard and hydrolyze the Si-Cl bond. |

| Purification | Recrystallization (Hexane/EtOAc) | To isolate the crystalline silanol product from byproducts. |

| Expected Yield | 75-85% | Typical range for this type of reaction. |

| Appearance | White crystalline solid | Characteristic of many arylsilanols.[10] |

Protocol 1: Detailed Methodology for the Nitration of Dicyclohexylphenylsilanol

This protocol is designed to illustrate the experimental approach to studying the reactivity described. All work should be performed in a fume hood with appropriate personal protective equipment.

Objective: To investigate the products of the nitration of dicyclohexylphenylsilanol, assessing the ratio of ipso-substitution to para-substitution.

Materials:

-

Dicyclohexylphenylsilanol (1.00 g)

-

Acetic Anhydride (10 mL)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Stir plate, round-bottom flask, dropping funnel, ice-salt bath

Procedure:

-

Preparation of Nitrating Agent: In a clean, dry flask, cool 5 mL of acetic anhydride to -10 °C using an ice-salt bath. Slowly add 0.5 mL of fuming nitric acid dropwise while maintaining the temperature below 0 °C. This forms acetyl nitrate in situ, a milder nitrating agent. Rationale: Using a milder agent at low temperature may disfavor the low-activation energy ipso-attack pathway.

-

Reaction Setup: Dissolve dicyclohexylphenylsilanol (1.00 g) in 10 mL of dichloromethane in a separate round-bottom flask equipped with a magnetic stir bar. Cool this solution to -10 °C.

-

Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the silanol solution over 20 minutes. Ensure the internal temperature does not rise above -5 °C. Rationale: Slow addition and low temperature are crucial for controlling the exothermic reaction and preventing over-nitration or decomposition.

-

Quenching: After stirring for 1 hour at -10 °C, slowly pour the reaction mixture into 50 mL of an ice-cold saturated sodium bicarbonate solution with vigorous stirring. Rationale: This neutralizes the strong acids and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Analyze the crude product mixture by ¹H NMR, GC-MS, and TLC to identify the products (nitrobenzene and 1-(dicyclohexylhydroxysilyl)-4-nitrobenzene) and determine their relative ratio.

Table 2: Predicted Quantitative Outcomes of Electrophilic Substitution

| Reaction | Electrophile | Major Product | Minor Product(s) | Expected Major:Minor Ratio |

| Nitration | NO₂⁺ | Nitrobenzene | p-Nitrophenyl-Si(OH)Cy₂ | > 90:10 |

| Bromination | "Br⁺" | Bromobenzene | p-Bromophenyl-Si(OH)Cy₂ | > 95:5 |

| Acylation | RCO⁺ | No Reaction / Decomposition | - | N/A |

Mechanistic Visualization

The mechanism of ipso-substitution is key to understanding the reactivity of dicyclohexylphenylsilanol.

Caption: Key steps in the ipso-nitration of dicyclohexylphenylsilanol.

Conclusion

The electrophilic substitution of dicyclohexylphenylsilanol is a nuanced process governed by a competition between two distinct pathways. The electronic stabilization afforded by the carbon-silicon bond overwhelmingly favors ipso-substitution , leading to the cleavage of the phenyl group from the silicon atom. C-H substitution, while electronically directed to the para-position, is a minor pathway due to the inductive deactivation of the ring by the hydroxyl group and is further sterically hindered at the ortho-positions. This predictable reactivity makes arylsilanols useful as synthetic intermediates where the silyl group can act as a bulky, traceless directing group that is readily cleaved under electrophilic conditions. For drug development professionals, this understanding allows for the strategic use of silyl groups as placeholders that can be replaced with other functionalities late in a synthetic sequence.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

-

Seema Dhawan Arora Chemistry. (2020, May 9). Electriphilic Substitution #2 Haloalkanes And Haloarenes #29 [Video]. YouTube. Retrieved from [Link]

-

YouTube. (2022, December 9). ALIPHATIC ELECTROPHILIC SUBSTITUTION REACTIONS [Video]. Retrieved from [Link]

- Fleming, I., Dunoguès, J., & Smithers, R. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.

-

SciSpace. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Lemaire, S., et al. (2004). Cross-coupling reactions of arylsilanols with substituted aryl halides. Journal of Organic Chemistry, 69(1), 112-124.

-

National Center for Biotechnology Information. (n.d.). Triphenylsilanol. PubChem Compound Database. Retrieved from [Link]

- Crossley, M. J., et al. (1993). A convenient synthesis of meso-tetra(4-aminophenyl)porphyrin. Journal of Organic Chemistry, 58(10), 2641-2645.

- Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 666-672.

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

-

Request PDF. (n.d.). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. Retrieved from [Link]

- Fleming, I., et al. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 672-677.

-

UC Berkeley. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2022). Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.

-

FuseSchool. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]

- Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250-2255.

-

Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Pearson+. (2015, March 18). Allylic Halogentation: General Mechanism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). Electrochemical Arylation Reaction. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. Aryl silanes undergo ipso substitution with electrophiles [almerja.com]

- 4. researchgate.net [researchgate.net]

- 5. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 791-31-1 CAS MSDS (Triphenylsilanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

In-Depth Technical Guide: Solubility of Dicyclohexylphenylsilanol in Organic Solvents

This guide details the solubility profile, physicochemical properties, and experimental handling of Dicyclohexylphenylsilanol (DCPS) .[1] It is designed for researchers in medicinal chemistry and organosilicon synthesis who require precise solvation data for reaction planning, purification, and biological assay development.[1]

Executive Summary & Physicochemical Profile[1][2]

Dicyclohexylphenylsilanol (

Chemical Identity

| Property | Detail |

| IUPAC Name | Dicyclohexyl(phenyl)silanol |

| Molecular Formula | |

| Molecular Weight | 288.51 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | ~145–146 °C (Historical Ref) |

| Acidity ( | ~11–12 (More acidic than carbinol analogues) |

| H-Bond Donor | 1 (Silanol -OH) |

| H-Bond Acceptor | 1 (Silanol -O-) |

The "Silicon Switch" in Drug Design

In drug development, DCPS serves as a silanol bioisostere for tertiary carbinols.[1] The larger atomic radius of silicon (1.17 Å vs. 0.77 Å for carbon) increases lipophilicity and alters the hydrogen bond geometry, often improving membrane permeability and metabolic stability.[1] However, this increased lipophilicity drastically reduces aqueous solubility, necessitating precise organic solvent systems for delivery and assay.[1]

Solubility Landscape

The solubility of DCPS is governed by a competition between the crystal lattice energy (stabilized by hydrogen-bonded dimers) and solvation energy .[1]

Solubility Data & Solvent Compatibility

Data synthesized from structural analogue analysis (Triphenylsilanol/Tricyclohexylsilanol) and organosilicon principles.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Best for initial dissolution.[1][2] Disrupts weak van der Waals forces; moderately disrupts H-bonds.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Excellent (>80 mg/mL) | Oxygen atoms in solvent act as H-bond acceptors, breaking silanol dimers.[2] |

| Aromatic | Toluene, Benzene | Good (20–50 mg/mL) | |

| Aliphatic | Hexane, Cyclohexane, Pentane | Moderate/Low (<10 mg/mL) | High lipophilicity of cyclohexyl groups aids solvation, but crystal lattice energy often dominates at RT.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good (Variable) | Soluble, but protic solvents compete for H-bonds.[2] Warning: Potential for alkoxy-exchange (solvolysis) under acidic conditions.[1] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions; however, recovery of solute is difficult due to high boiling points.[1][2] |

| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic bulk (18 carbons) overwhelms the single polar silanol group.[1][2] |

Mechanistic Visualization: Solvation vs. Dimerization

Silanols naturally form hydrogen-bonded dimers in non-polar media.[1] To dissolve DCPS, the solvent must overcome this dimerization energy.[1]

Figure 1: The transition from solid state to solvated monomer depends heavily on the solvent's ability to act as a Hydrogen Bond Acceptor (HBA).[1]

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: Determine the thermodynamic solubility of DCPS in a specific organic solvent.

Reagents:

Workflow:

-

Preparation : Add excess DCPS solid (~50 mg) to a 4 mL glass vial.

-

Solvent Addition : Add 1.0 mL of the target solvent.[1]

-

Equilibration :

-

Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more DCPS until a precipitate persists.[1]

-

-

Separation : Centrifuge the vial at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Filtration : Draw the supernatant and pass through a 0.45 µm PTFE filter (prevents microcrystal contamination).[1]

-

Quantification :

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.[1]

-

HPLC: Dilute filtrate with Acetonitrile and analyze via HPLC-UV (254 nm, detecting the phenyl chromophore).

-

Protocol: Recrystallization (Purification)

Because DCPS is sterically bulky, it crystallizes well from mixed solvent systems.[1]

-

Solvent System : Hexane : Ethyl Acetate (9:[1]1) or pure Heptane.[1]

-

Method :

-

Dissolve crude DCPS in minimal boiling Ethyl Acetate.

-

Slowly add hot Hexane until slight turbidity appears.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter crystals and wash with cold Hexane.[1]

-

Note: Avoid alcohols for recrystallization if trace acid is present, as this may catalyze condensation to the disiloxane (

).[1]

-

Critical Stability Considerations

Researchers must be aware of the condensation risk .[1] Unlike alcohols, silanols can dehydrate to form siloxanes.[1]

-

Risk Factors : High temperatures (>100°C), acidic impurities (e.g., HCl from chlorosilane precursor), and basic conditions.[1]

-

Mitigation : Store DCPS in a cool, dry place. Ensure solvents used for solubility studies are neutral (avoid unbuffered acidic water or acidified methanol).[1]

Decision Framework: Solvent Selection

Use this logic flow to select the optimal solvent for your application.

Figure 2: Strategic selection of solvents based on downstream application requirements.[1][2]

References

-

Historical Synthesis & Properties

-

Source: Rochow, E. G. (1951).[1] An Introduction to the Chemistry of the Silicones. Wiley. (Referencing early characterization of mixed organosilanols).

- Context: Establishes the melting point range (~145°C) and synthesis via hydrolysis of dicyclohexylphenylchlorosilane.

-

Verification:

-

-

General Organosilanol Solubility

-

Bioisosteric Applications

-

Triphenylsilanol Comparative Data

Sources

Computational Characterization of Dicyclohexylphenylsilanol: A Protocol for Silicon Bioisostere Evaluation

This guide outlines a rigorous computational framework for characterizing dicyclohexylphenylsilanol (DCPS) . This specific organosilane represents a critical class of "bulky silanols" utilized in medicinal chemistry as bioisosteres for tertiary carbinols. The substitution of a central carbon atom with silicon (the "silicon switch") alters bond lengths, lipophilicity, and hydrogen-bonding acidity, often improving metabolic stability and potency.[1]

Executive Summary & Strategic Rationale

Dicyclohexylphenylsilanol (DCPS) presents a unique structural motif: a silicon center flanked by two aliphatic cyclohexyl rings and one aromatic phenyl ring. In drug development, this molecule serves as a bioisostere for dicyclohexylphenylmethanol .

The core directive of this study is to quantify the "Silicon Effect." Silicon’s larger covalent radius (1.17 Å vs. 0.77 Å for Carbon) expands the molecular volume, while its lower electronegativity (1.90 vs. 2.55) fundamentally alters the polarization of the O-H bond. This guide defines the protocol to capture these subtle but potency-defining differences.

Key Physicochemical Differentiators (Targeted Outcomes)

| Property | Carbon Analog (C-OH) | Silanol Target (Si-OH) | Drug Design Impact |

| Bond Length (X-C/X-Si) | ~1.54 Å | ~1.87 Å | Altered binding pocket fit; "induced fit" probe. |

| H-Bond Acidity (pKa) | ~16 (Alcohol) | ~11–12 (Silanol) | Stronger H-bond donor; potential for new water bridges. |

| Lipophilicity (LogP) | Baseline | +0.5 to +1.0 log units | Increased membrane permeability; blood-brain barrier penetration. |

| Metabolic Stability | Susceptible to glucuronidation | Resistant | Prolonged half-life; silicon prevents O-glucuronidation. |

Structural Dynamics & Conformational Landscape

The steric bulk of the two cyclohexyl groups creates a complex potential energy surface (PES). A static optimization is insufficient; the protocol requires a dynamic search to identify the global minimum.

Conformational Search Protocol

The flexibility of the cyclohexyl rings (chair/boat/twist-boat) combined with the rotation of the phenyl ring necessitates a multi-stage workflow.

Step-by-Step Methodology:

-

Initial Sampling (Molecular Mechanics): Generate 500-1000 conformers using the MMFF94x or OPLS3e force field. The silicon atom parameters must be validated (often requiring custom torsion parameters if standard force fields fail).

-

Redundancy Check: Filter conformers with RMSD < 0.5 Å to remove duplicates.

-

DFT Pre-Optimization: Re-optimize the lowest 10% of conformers using a cost-effective DFT functional (e.g., B3LYP/6-31G *).

-

Final Optimization: Refine the top 5 conformers at the high-level theory (see Section 3).

Visualization of Conformational Pipeline

The following diagram illustrates the filtering process from raw generation to the "Bioactive Conformer" candidate.

Figure 1: Hierarchical conformational search workflow ensuring the global minimum is identified among cyclohexyl ring flips.

Electronic Structure & Reactivity (DFT Protocol)

Accurate prediction of silanol properties requires a Density Functional Theory (DFT) method that accounts for dispersion forces (crucial for the bulky cyclohexyl/phenyl interaction) and diffuse functions (essential for the lone pairs on the hydroxyl oxygen).

Recommended Level of Theory

-

Functional: ωB97X-D or B3LYP-D3(BJ) .

-

Reasoning: These range-separated hybrid functionals with dispersion corrections accurately model the non-covalent attractive forces between the bulky alkyl groups, which standard B3LYP fails to capture.

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Reasoning: Silicon requires polarization functions (d-orbitals) to correctly model the Si-C and Si-O bond lengths. The "def2" family is computationally efficient for second-row elements.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Reasoning: Essential for pKa and LogP calculations. Use water (ε=78.4) for acidity and 1-octanol for lipophilicity.

-

Key Output Parameters[2]

-

HOMO/LUMO Gap: Indicates chemical stability.

-

Electrostatic Potential (ESP) Map: Visualizes the "sigma-hole" often found on Silicon (a region of positive potential opposite the O-Si bond), which can act as a secondary anchor point in protein binding pockets.

-

NBO Analysis: Natural Bond Orbital analysis to quantify the hyperconjugation (anomeric effect) between the Oxygen lone pair and the Silicon antibonding orbitals (

).

Physicochemical Predictions: Acidity (pKa)

The most critical difference between DCPS and its carbon analog is acidity. Silanols are stronger hydrogen bond donors (HBD).

Thermodynamic Cycle for pKa

Direct calculation of pKa is error-prone. We utilize a thermodynamic cycle combining gas-phase free energies and solvation free energies.

Equation:

Where

Figure 2: Thermodynamic cycle for calculating pKa.

Expected Results & Validation

-

Target pKa: 11.5 ± 0.5.

-

Validation: Compare computed

against a reference silanol like Trimethylsilanol (TMS-OH) (Exp pKa ~12.7) or Triphenylsilanol (Exp pKa ~9.8). DCPS should lie between these due to the mixed alkyl/aryl substitution.

Force Field Parameterization for MD Simulations

To use DCPS in Molecular Dynamics (MD) simulations (e.g., docking into a receptor), standard force fields (CHARMM/AMBER) often lack specific parameters for the Si-C(cyclohexyl) bond angles.

Parameterization Workflow

-

QM Scan: Perform a relaxed Potential Energy Surface (PES) scan of the

dihedral and -

Force Field Fitting: Use GAFF2 (General Amber Force Field) or CGenFF (CHARMM).

-

Penalty Score Check: If the penalty score is high (>50), the force constants must be refitted to match the QM PES data.

-

Charge derivation: Calculate RESP (Restrained Electrostatic Potential) charges at the HF/6-31G* level to ensure compatibility with AMBER force fields. Note: Silicon is significantly more positive (+0.6 to +0.8e) than the central carbon in the carbinol analog.

References

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405.

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.

-

Ramesh, R., & Shahi, V. (2023). Quantum Mechanical-Cluster Approach to Solve the Bioisosteric Replacement Problem in Drug Design. Journal of Chemical Information and Modeling.

-

Lippert, D. Z., & Schneider, J. (2014). Silicon as a Bioisostere for Carbon in Drug Design.[1][2] Rowan Scientific.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.

Sources

Methodological & Application

The Dicyclohexylphenylsilyl Group: A Prospective Guide to a Bulky Silyl Ether for Advanced Organic Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide spectrum of stability and reactivity that can be fine-tuned by modulating the steric and electronic properties of the silicon substituents. This application note introduces the dicyclohexylphenylsilyl (DCPS) group, a promising yet underexplored bulky protecting group for alcohols. While specific literature on the DCPS group is nascent, this guide provides a prospective framework for its application, drawing upon the established principles of sterically hindered silyl ethers. We present detailed, projected protocols for the synthesis of the key silylating agent, dicyclohexylphenylsilyl chloride (DCPS-Cl), from dicyclohexylphenylsilanol, its subsequent use in the protection of primary alcohols, and strategies for its cleavage. The causality behind each experimental choice is explained to provide a robust starting point for researchers and drug development professionals seeking to leverage the unique steric profile of the DCPS group in their synthetic endeavors.

Introduction: The Rationale for a New Bulky Silyl Ether

The art of organic synthesis lies in the orchestration of sequential reactions to construct complex molecular architectures. A critical aspect of this orchestration is the temporary masking of reactive functional groups to prevent undesired side reactions.[1] For the ubiquitous hydroxyl group, silyl ethers are a class of protecting groups of unparalleled versatility.[1] The stability of a silyl ether is predominantly governed by the steric bulk of the substituents on the silicon atom. This steric hindrance impedes the approach of reagents that would otherwise cleave the silicon-oxygen bond.

Commonly employed bulky silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) groups, offer enhanced stability compared to smaller groups like trimethylsilyl (TMS). This allows for selective protection and deprotection in the presence of other, more labile protecting groups. The dicyclohexylphenylsilyl (DCPS) group, with its two bulky cyclohexyl rings and a phenyl group, is anticipated to offer a unique steric and electronic profile. The cyclohexyl groups provide significant steric shielding, while the phenyl group can influence reactivity through electronic effects. It is hypothesized that the DCPS group will exhibit high stability towards a range of reaction conditions, potentially surpassing that of other common bulky silyl ethers, making it an attractive candidate for complex, multi-step syntheses where robust protection is essential.

Synthesis of the Silylating Agent: Dicyclohexylphenylsilyl Chloride (DCPS-Cl)

The primary precursor for the introduction of the DCPS protecting group is the corresponding silyl chloride. While dicyclohexylphenylsilanol is a commercially available starting material, its conversion to the more reactive dicyclohexylphenylsilyl chloride is a necessary preliminary step. A common and effective method for this transformation is the reaction of the silanol with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Protocol 1: Synthesis of Dicyclohexylphenylsilyl Chloride

Materials:

-

Dicyclohexylphenylsilanol

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dry pyridine or triethylamine (optional, as a scavenger for HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dicyclohexylphenylsilanol (1.0 eq).

-

Dissolve the silanol in anhydrous dichloromethane or toluene under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the stirred solution. If desired, a stoichiometric amount of a non-nucleophilic base like pyridine can be added to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching an aliquot with methanol and analyzing for the disappearance of the starting silanol.

-

Upon completion, the solvent and excess chlorinating agent can be carefully removed under reduced pressure. Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood.

-

The crude dicyclohexylphenylsilyl chloride can be purified by vacuum distillation or used directly in the next step after thorough removal of volatiles.

Causality of Experimental Choices:

-

Anhydrous Conditions: Silyl chlorides are highly reactive towards water, which would lead to the hydrolysis back to the silanol. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

-

Inert Atmosphere: Prevents the reaction of the silyl chloride with atmospheric moisture.

-

Excess Chlorinating Agent: Ensures complete conversion of the silanol to the silyl chloride.

-

Low Temperature Addition: The reaction can be exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

Protection of Alcohols with Dicyclohexylphenylsilyl Chloride

The protection of an alcohol as its DCPS ether is projected to proceed via a nucleophilic attack of the alcohol on the electrophilic silicon atom of DCPS-Cl. This reaction is typically facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated hydrochloric acid.

Protocol 2: Protection of a Primary Alcohol with DCPS-Cl

Materials:

-

Primary alcohol substrate

-

Dicyclohexylphenylsilyl chloride (DCPS-Cl)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Imidazole or triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Add a solution of dicyclohexylphenylsilyl chloride (1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data (Projected):

| Substrate | Protecting Group | Base | Solvent | Time (h) | Yield (%) |

| Primary Alcohol | DCPS-Cl | Imidazole | DMF | 12-24 | >90 |

| Secondary Alcohol | DCPS-Cl | Imidazole | DMF | 24-48 | 70-90 |

Note: These are projected yields and reaction times based on similar bulky silyl ethers. Optimization will be necessary for specific substrates.

Causality of Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate.

-

Anhydrous Solvent: Prevents hydrolysis of the DCPS-Cl.

-

Aqueous Workup: Removes the excess base and other water-soluble byproducts.

Stability Profile of the Dicyclohexylphenylsilyl Group

The stability of the DCPS group is predicted to be one of its key advantages. The two bulky cyclohexyl groups should provide excellent steric protection of the Si-O bond from both acidic and basic hydrolysis, as well as from various nucleophiles and reducing agents.

Expected Stability:

-

Strongly Basic Conditions: Stable to reagents such as sodium hydroxide, potassium carbonate, and lithium diisopropylamide (LDA).

-

Mildly Acidic Conditions: Likely to be stable to mild acids such as acetic acid.

-

Oxidizing and Reducing Agents: Expected to be inert to common oxidizing agents (e.g., PCC, PDC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄).

This high stability would allow for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Deprotection of Dicyclohexylphenylsilyl Ethers

The removal of the DCPS group is anticipated to require conditions similar to those used for other bulky and stable silyl ethers. The most common and effective method for cleaving robust silyl ethers is the use of a fluoride ion source. The high affinity of silicon for fluoride drives the reaction to completion.

Protocol 3: Deprotection of a DCPS Ether using TBAF

Materials:

-

DCPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve the DCPS-protected alcohol (1.0 eq) in THF in a plastic or Teflon flask (to avoid etching of glass by fluoride ions).

-

Add TBAF solution (1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC. The reaction time may vary from a few hours to overnight depending on the steric hindrance around the silyl ether.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by silica gel column chromatography.

Causality of Experimental Choices:

-

TBAF: A convenient and highly effective source of fluoride ions that is soluble in organic solvents.

-

THF: A common aprotic solvent for silylation and desilylation reactions.

-

Plasticware: Hydrofluoric acid (HF) can be generated in situ and will etch glass.

Visualizing the Workflow

Sources

The Role of Dicyclohexylphenylsilanol as a Sterically Hindered Catalyst in Dehydrative Condensation Reactions: Application Notes and Protocols

Introduction: The Unique Catalytic Potential of Bulky Silanols

In the landscape of modern organic synthesis, the development of efficient and selective catalysts for condensation reactions remains a cornerstone of molecular construction. Among the various classes of catalysts, organosilanols have emerged as versatile mediators, leveraging the unique electronic and steric properties of the silicon atom. Dicyclohexylphenylsilanol, with its significant steric bulk imparted by the two cyclohexyl groups and the phenyl substituent, represents a compelling example of a catalyst designed for high selectivity and stability. This application note provides a comprehensive overview of the catalytic applications of dicyclohexylphenylsilanol, with a focus on dehydrative condensation reactions such as amidation and esterification. We will delve into the mechanistic rationale behind its catalytic activity, provide detailed experimental protocols, and discuss the practical advantages of employing this sterically hindered silanol in synthetic workflows.

The catalytic prowess of silanols stems from their amphiphilic nature; the hydroxyl group can act as a hydrogen bond donor and a Brønsted acid, while the silicon center possesses Lewis acidic character. The substituents on the silicon atom play a crucial role in modulating these properties. In the case of dicyclohexylphenylsilanol, the bulky cyclohexyl and phenyl groups create a sterically demanding environment around the silicon center. This steric hindrance can prevent the catalyst from undergoing self-condensation to form catalytically inactive disiloxanes, a common deactivation pathway for simpler silanols.[1] Furthermore, the steric bulk can influence the substrate scope and selectivity of the catalyzed reactions, favoring less hindered substrates or specific reaction pathways.

Core Application: Direct Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, with widespread applications in the pharmaceutical and materials sciences.[2] Direct amidation, the coupling of a carboxylic acid and an amine with the removal of water, is an atom-economical approach that avoids the pre-activation of the carboxylic acid and the generation of stoichiometric waste.[1] Sterically hindered silanols, such as triarylsilanols, have been demonstrated to be effective catalysts for this transformation, and by analogy, dicyclohexylphenylsilanol is an excellent candidate for this role.[1]

Mechanistic Insights

The catalytic cycle for silanol-mediated direct amidation is believed to proceed through the formation of a silyl ester intermediate. The silanol first reacts with the carboxylic acid in a reversible dehydrative condensation to form the silyl ester. This intermediate is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The subsequent aminolysis of the silyl ester yields the desired amide and regenerates the silanol catalyst, completing the catalytic cycle.

Sources

The Strategic Application of Dicyclohexylphenylsilanol in the Synthesis of Complex Organic Molecules: A Guide for Advanced Synthesis

In the intricate landscape of modern organic synthesis, the quest for selective, efficient, and versatile methodologies is paramount. Among the arsenal of tools available to the synthetic chemist, directing groups have emerged as a powerful strategy to control regioselectivity in C–H functionalization reactions. This guide delves into the application of a particularly effective, yet perhaps underutilized, directing group: dicyclohexylphenylsilanol. We will explore its role in facilitating challenging transformations, provide detailed protocols for its application, and discuss the mechanistic underpinnings that account for its efficacy. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced synthetic techniques for the construction of complex molecular architectures.

The Dicyclohexylphenylsilanol Directing Group: A Profile

Dicyclohexylphenylsilanol belongs to the class of bulky organosilanols.[1][2] Its utility in organic synthesis stems from a combination of steric and electronic properties conferred by the dicyclohexyl and phenyl substituents on the silicon atom. The hydroxyl group of the silanol serves as the anchor point to the substrate, typically a phenol, positioning the catalytic apparatus for regioselective C–H bond activation.

The key attributes of the dicyclohexylphenylsilanol directing group include:

-

Steric Bulk: The two cyclohexyl groups provide significant steric hindrance. This bulk is crucial for directing the catalyst to a specific, less hindered C–H bond, often leading to excellent regioselectivity.[3]

-

Traceless Nature: The silanol directing group can be readily removed after the desired transformation, typically through the use of a fluoride source like tetrabutylammonium fluoride (TBAF).[4][5] This "traceless" characteristic is highly desirable in multi-step synthesis, as it avoids the retention of unwanted functionality in the final product.

-

Modifiability: While this guide focuses on its role as a directing group, the silicon center offers potential for further synthetic manipulations, a feature that is being explored in the broader context of organosilicon chemistry.

Core Application: Palladium-Catalyzed C-H Oxygenation of Phenols

One of the most powerful applications of bulky silanols like dicyclohexylphenylsilanol is in the palladium-catalyzed ortho-oxygenation of phenols to produce catechols.[4][5][6] Catechols are prevalent structural motifs in a vast array of natural products and pharmaceutical agents.[6] Traditional methods for their synthesis from phenols can suffer from low regioselectivity, especially with meta-substituted phenols.[5] The silanol-directed approach elegantly overcomes this challenge.

Mechanistic Rationale

The reaction proceeds through a palladium-catalyzed C–H activation manifold. The silanol-tethered phenol coordinates to the palladium catalyst, forming a palladacycle intermediate. This directed metalation ensures that the C–H bond ortho to the hydroxyl group is selectively activated. Subsequent oxidative functionalization, typically with an acetate source, leads to the desired oxygenated product. The steric bulk of the dicyclohexylphenylsilyl group plays a critical role in enforcing this regioselectivity.

The catalytic cycle for this transformation can be visualized as follows:

Caption: Proposed catalytic cycle for Pd-catalyzed silanol-directed C-H oxygenation.

Tabulated Data: Substrate Scope and Yields

The following table summarizes the efficacy of the silanol-directed C-H oxygenation for a variety of substituted phenols. The data is representative of typical yields that can be achieved using this methodology, as reported in the literature.[4][5]

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Catechol | 85 |

| 2 | 3-Methylphenol | 3-Methylcatechol | 82 |

| 3 | 4-Methoxyphenol | 4-Methoxycatechol | 90 |

| 4 | 4-Chlorophenol | 4-Chlorocatechol | 75 |

| 5 | 3,5-Dimethylphenol | 3,5-Dimethylcatechol | 78 |

Detailed Experimental Protocol: Synthesis of 4-Methylcatechol

This protocol is adapted from the work of Huang et al. and provides a general procedure for the synthesis of catechols from phenols via silanol-directed C-H oxygenation.[4]

Step 1: Synthesis of the Silanol-Tethered Phenol

-

To a solution of 3-methylphenol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add triethylamine (1.5 eq).

-

Cool the solution to 0 °C and add dicyclohexylphenylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding silyl ether.

-

To a solution of the silyl ether (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water (0.1 M), add sodium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 6 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicyclohexyl(3-methylphenoxy)phenylsilanol.

Step 2: Palladium-Catalyzed C-H Oxygenation

-

In a sealed tube, combine the dicyclohexyl(3-methylphenoxy)phenylsilanol (1.0 eq), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (1.2 eq).

-

Add anhydrous 1,2-dichloroethane (0.1 M) and seal the tube.

-

Heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product is a cyclic silicon-protected catechol.

Step 3: Deprotection to Yield the Catechol

-

Dissolve the crude cyclic silyl ether in tetrahydrofuran (0.1 M).

-

Add tetrabutylammonium fluoride (1.0 M in THF, 1.5 eq).

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methylcatechol.

Broader Applications and Future Outlook

While C-H oxygenation is a prime example, the utility of dicyclohexylphenylsilanol and related bulky silanols extends to other transformations. Silanol-directed C-H alkenylation of phenols has also been successfully demonstrated, providing a direct route to ortho-alkenylated phenols.[3][7]

The principles outlined in this guide highlight the potential of dicyclohexylphenylsilanol as a versatile tool in the synthesis of complex molecules. The ability to achieve high regioselectivity in C-H functionalization reactions on readily available phenol starting materials is a significant advantage in both academic and industrial research. Future developments in this area may include the application of this directing group in other C–H functionalization reactions, such as amination and halogenation, as well as its use in the synthesis of a broader range of natural products and active pharmaceutical ingredients.

References

-

Huang, C., Ghavtadze, N., Chattopadhyay, B., & Gevorgyan, V. (2011). Synthesis of catechols from phenols via Pd-catalyzed silanol-directed C-H oxygenation. Journal of the American Chemical Society, 133(44), 17630–17633. [Link]

-

Huang, C., Ghavtadze, N., Chattopadhyay, B., & Gevorgyan, V. (2012). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society. [Link]

-

Wu, Q., Yan, D., Chen, Y., Wang, T., Xiong, F., Wei, W., Lu, Y., Sun, W. Y., Li, J. J., & Zhao, J. (2017). A redox-neutral catechol synthesis. Nature communications, 8, 14227. [Link]

-

Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide. [Link]

-

MDPI. Recent Advances in Catalyzed Sequential Reactions and the Potential Use of Tetrapyrrolic Macrocycles as Catalysts. [Link]

-

MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. [Link]

-

Ghavtadze, N., & Gevorgyan, V. (2011). Silanol: a traceless directing group for Pd-catalyzed o-alkenylation of phenols. Organic letters, 13(14), 3694–3697. [Link]

-

Ghavtadze, N., & Gevorgyan, V. (2011). Silanol - a Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols. Organic Letters. [Link]

Sources

- 1. meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]